molecular formula C18H16N2OS2 B2891908 3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 896356-18-6

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2891908
CAS No.: 896356-18-6
M. Wt: 340.46
InChI Key: BKEIIWDFBNJQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is an organic compound that features a benzamide core with a thiazole ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves the reaction of 3-(methylthio)benzoic acid with 4-(p-tolyl)thiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring and benzamide core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-4-p-tolyl-thiazol-2-yl)-phenylamine
  • (2-methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)-amine

Uniqueness

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is unique due to the presence of the methylthio group, which can undergo specific chemical transformations, adding versatility to its applications. Additionally, the combination of the benzamide core and thiazole ring imparts distinct biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-12-6-8-13(9-7-12)16-11-23-18(19-16)20-17(21)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEIIWDFBNJQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.